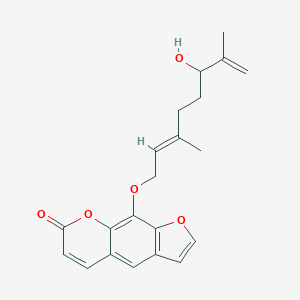
Acetylursolic acid
Übersicht
Beschreibung
Acetylursolic acid, also known as Ursolic acid acetate, is a natural product found in Salvia miltiorrhiza, Callistemon citrinus, and other organisms . It has a molecular formula of C32H50O4 and a molecular weight of 498.7 g/mol .
Synthesis Analysis
This compound can be synthesized from ursolic acid through acetylation . This process involves the modification at position C-3 and C-28 . The simplicity of the 3-acetyl derivative makes it a good candidate for further mechanistic studies .
Molecular Structure Analysis
The IUPAC name for this compound is 10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid . It has 10 defined stereocentres .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 567.6±50.0 °C at 760 mmHg, and a flash point of 171.7±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Ų .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Acetylursolic acid wurde als signifikant antiproliferativ befunden. Es wurde gezeigt, dass es die Proliferation von Melanomzellen hemmt . Der GI50 (die Konzentration des Medikaments, die das Zellwachstum um 50 % hemmt) von this compound an A375-Zellen beträgt 32 µM . Dies deutet darauf hin, dass this compound möglicherweise als therapeutisches Mittel bei der Behandlung von Melanomen eingesetzt werden könnte.
Antimigratorische Eigenschaften
Untersuchungen haben gezeigt, dass this compound antimigratorische Eigenschaften besitzt . Es ist jedoch wichtig zu beachten, dass die 3-Acetylierung von Ursolic acid seine antimigratorischen Eigenschaften unterdrückt . Dies deutet darauf hin, dass this compound zwar Potenzial als Antimigrationsmittel besitzt, aber weitere Forschung erforderlich ist, um seinen Wirkmechanismus vollständig zu verstehen.
Apoptotischer Mechanismus
This compound wurde als Induktor der Apoptose oder des programmierten Zelltods in Krebszellen gefunden . Es erhöht sowohl die frühen als auch die späten apoptotischen Populationen signifikant, aktiviert Caspasen 3/7 (48–72 h) und verstärkt Bax, während die Bcl-2-Expression abgeschwächt wird . Dies deutet darauf hin, dass this compound verwendet werden könnte, um die Apoptose in Krebszellen zu induzieren, wodurch deren Wachstum und Proliferation gehemmt werden.
Zellzyklusarrest
This compound wurde als Zellzyklusarrest in der S-Phase gefunden . Dies bedeutet, dass es Zellen daran hindert, durch den Zellzyklus zu gelangen, wodurch deren Wachstum und Proliferation gehemmt werden. Diese Eigenschaft könnte möglicherweise für die Entwicklung neuer Krebstherapien genutzt werden.
Morphologische Veränderungen
This compound wurde als Induktor starker morphologischer Veränderungen in A375-Melanomzellen gefunden . Dies deutet darauf hin, dass es möglicherweise verwendet werden könnte, um die Morphologie von Krebszellen zu verändern, wodurch ihre Fähigkeit zum Wachstum und zur Ausbreitung gehemmt wird.
Synergistische Effekte mit anderen Verbindungen
Untersuchungen haben gezeigt, dass Ursolic acid in Synergie mit anderen Verbindungen wie Quercetin wirken kann, um die Zellmigration zu reduzieren . Dies deutet darauf hin, dass this compound möglicherweise in Kombination mit anderen Verbindungen verwendet werden könnte, um seine Antikrebswirkungen zu verstärken.
Wirkmechanismus
Target of Action
Acetylursolic acid, a derivative of ursolic acid, is a triterpene with diverse biological activities . It primarily targets molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mTOR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell signaling cascades . This results in changes in the cellular environment, leading to the inhibition of tumor progression and sensitization to conventional treatment drugs .
Biochemical Pathways
The affected pathways primarily involve cell signaling cascades. The inhibition of Akt, mTOR, and ERK disrupts these pathways, leading to downstream effects that include the inhibition of tumor progression and increased sensitization to conventional treatment drugs .
Pharmacokinetics
Ursolic acid, from which this compound is derived, is a hydrophobic compound. It is usually chemically modified to increase its bioavailability prior to administration . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor progression and increased sensitization to conventional treatment drugs . It has also been found to have anti-proliferative and anti-migratory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and hence its bioavailability . .
Eigenschaften
IUPAC Name |
10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUCJXOLZAQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7372-30-7 | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)



![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)
